Chartreusin - 6377-18-0

Chartreusin

Catalog Number: EVT-264064
CAS Number: 6377-18-0
Molecular Formula: C32H32O14
Molecular Weight: 640.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chartreusin, also known as Lambdamycin, is a yellow-green pigment antibiotic of the chromoglycoside class. [, ] It was first isolated from Streptomyces chartreusis in 1953. [] Chartreusin consists of a unique pentacyclic aromatic aglycone called chartarin and a disaccharide moiety composed of D-digitalose and D-fucose. [, , ] Its physicochemical properties closely resemble those of another antibiotic, Lambdamycin, leading to their identification as the same compound. [, , ] Chartreusin has garnered significant interest in scientific research due to its potent antiproliferative, antibacterial, and antiviral activities. [, , , , ]

Synthesis Analysis

Chartreusin is a potent inhibitor of RNA synthesis in various cell types, including human KB cells and isolated nuclei. [] This inhibition likely stems from its interaction with DNA, interfering with the transcription process. [, ]

Induction of DNA Strand Scission:

Chartreusin can cause single-strand scission of DNA through the formation of free radicals. []

Inhibition of Topoisomerase II:

Elsamicin A, a closely related antibiotic with the same aglycone as Chartreusin, is a potent inhibitor of topoisomerase II. [] While Chartreusin itself has not been specifically investigated for topoisomerase II inhibition, the shared aglycone suggests a potential for this activity.

Inhibition of Transcription Factors:

Elsamicin A binds to the P1 and P2 promoter regions of the c-myc oncogene, inhibiting the binding of the Sp1 transcription factor and consequently hindering transcription. [] Although Chartreusin's effect on transcription factors has not been explicitly studied, the structural similarities with Elsamicin A point towards a possible similar mechanism.

Molecular Structure Analysis

The molecular structure of Chartreusin has been elucidated through various spectroscopic techniques, including NMR, IR, and UV spectroscopy. [, , , , , , ]

Aglycone (Chartarin):

The aglycone, Chartarin, possesses a unique pentacyclic structure containing a substituted isocoumarin moiety. [, ] Its structure is characterized by a fused ring system comprising a benzene ring, two pyran rings, and a lactone ring. [, ]

Disaccharide Moiety:

The disaccharide portion consists of D-digitalose and D-fucose linked via a glycosidic bond. [] The location and configuration of the disaccharide within the Chartreusin molecule were confirmed using degradation reactions, NMR spectra, and the isorotation rule. []

Hydrolysis:

Chartreusin can be hydrolyzed under acidic conditions to yield its aglycone (chartarin) and the constituent sugars, D-digitalose and D-fucose. []

Acetylation:

The hydroxyl groups present in Chartreusin can be acetylated to produce mono-, tetra-, and penta-acetates. [] Interestingly, the 2"-acetate residue in the monoacetate exhibits an unusual upfield shift in NMR, possibly due to anisotropic effects. []

Catalytic Reduction:

Energetic catalytic reduction of the Chartreusin aglycone yields a series of hydrogenation products. []

DNA Intercalation:

The planar aromatic aglycone of Chartreusin intercalates into the DNA double helix, preferentially binding to GC-rich tracts and B-DNA over Z-DNA. [, , ] The disaccharide moiety further stabilizes the DNA-drug complex through multivalent binding interactions with the minor groove. [, , ]

Physical and Chemical Properties Analysis
  • Appearance: Yellow-green pigment [, ]
  • Solubility: Poor water solubility [, , ]
  • Spectral Properties:
    • UV-Vis: Characteristic absorption bands [, , ]
    • IR: Specific absorption peaks [, ]
  • Optical Rotation: Exhibits optical activity [, , ]
  • Melting Point: Specific melting point range []

Antibacterial Agent:

  • Demonstrates activity against Gram-positive bacteria, including strains resistant to commercial antibiotics. [, ]
  • Exhibits antimycobacterial activity, specifically against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. []

Anticancer Agent:

  • Shows significant antitumor activity against murine leukemia (L1210, P388), melanoma (B16), and Lewis lung carcinoma. []
  • Induces apoptosis in cancer cells. []
  • Its derivatives, such as 3',4'-O-substituted and 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins, exhibit potent antitumor activity against various murine tumors. []
  • The vinyl-substituted analogue exhibits enhanced antitumor potency and forms covalent links to DNA upon photoactivation with visible light. []

Antiviral Agent:

  • Exhibits antiviral activity, inhibiting influenza virus growth in chorioallantoic membrane and Sendai virus growth in L cells. [, ]

Tool for Studying DNA-Drug Interactions:

  • Serves as a model compound to investigate multivalent binding interactions with DNA, providing insights into the thermodynamics and structural aspects of DNA-drug complexes. []

Probe for Cellular Processes:

  • Used to study the effects on macromolecular synthesis, revealing its inhibitory action on DNA and RNA synthesis. []
  • Employed to investigate cell cycle progression, showing its impact on G1 to S transition and G2 to M block. []
Future Directions
  • Improving Pharmacokinetic Properties: Further research focusing on enhancing the solubility and bioavailability of Chartreusin and its derivatives is crucial to overcome its limitations in clinical applications. [, , ]
  • Elucidating Structure-Activity Relationships: Expanding the library of Chartreusin analogues and investigating their structure-activity relationships will facilitate the development of more potent and selective compounds. [, , , ]
  • Investigating Mechanism of Action in Detail: Further exploration of the molecular mechanisms underlying the antitumor, antibacterial, and antiviral activities of Chartreusin will provide valuable insights for targeted drug development. [, , , , , ]
  • Exploring Synergistic Effects: Combining Chartreusin with other therapeutic agents could potentially enhance its efficacy and overcome resistance mechanisms. []

Elsamicin A

Compound Description: Elsamicin A is a glycosidic antibiotic structurally similar to Chartreusin, sharing the same aglycone, chartarin, but differing in the sugar moiety [, ]. This difference significantly impacts its water solubility, making Elsamicin A more soluble than Chartreusin [, ]. Additionally, Elsamicin A exhibits potent antitumor activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16 [, ], surpassing Chartreusin's potency by 10-30 times in terms of minimum effective dose [, ]. Elsamicin A is a potent topoisomerase II inhibitor [], can inhibit DNA-protein complex formation, and interferes with the c-myc oncogene's transcription by inhibiting Sp1 transcription factor binding to the P1 and P2 promoter regions [].

Relevance: Elsamicin A's structural similarity to Chartreusin, coupled with its higher water solubility and slower elimination rate [], highlights the impact of sugar modifications on the compound's overall properties and potential for drug development. Its potent antitumor activity further emphasizes its value in cancer research.

Lambdamycin

Compound Description: Lambdamycin, a chromoglycoside antibiotic, shares significant physicochemical similarities with Chartreusin [, , , , ]. Both compounds are yellow-green pigments with digitalose and fucose as sugar components [, ]. Lambdamycin exhibits antimicrobial activity, particularly against gram-positive bacteria, including strains resistant to commercial antibiotics [, ]. Furthermore, it displays antiviral, cancerostatic, and ergotropic activity in vitro and in vivo [, , ].

Relevance: Initially considered a distinct antibiotic, Lambdamycin's identification as Chartreusin [, , ] demonstrates the potential for rediscovering known compounds from different sources. This finding underscores the importance of thorough structural characterization and comparative analysis in natural product research.

3'-Demethylchartreusin

Compound Description: 3'-Demethylchartreusin is a novel antitumor antibiotic isolated as a minor component from Streptomyces chartreusis cultures, the same species that produces Chartreusin []. While sharing the same aglycone, 3'-Demethylchartreusin possesses different sugar moieties compared to Chartreusin []. This structural variation contributes to its potent inhibitory activity against murine tumors [].

IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzylidene-chartreusin)

Compound Description: IST-622 is a semi-synthetic derivative of Chartreusin exhibiting promising anticancer activity []. This derivative is a prodrug, meaning it gets metabolized into an active drug within the body, and possesses a more suitable pharmacokinetic profile compared to Chartreusin []. Notably, it demonstrated significant potential in phase II clinical trials as an anticancer agent [].

Vinyl-substituted Chartreusin Analogue

Compound Description: This novel analogue was designed by combining molecular modeling, biosynthesis, and chemical synthesis []. It incorporates a vinyl group into the Chartreusin structure [], allowing it to form covalent bonds with DNA upon activation with visible light []. This photoactivation significantly enhances its antitumoral potency compared to Chartreusin [].

Bromochartreusin

Compound Description: Bromochartreusin, a halogenated Chartreusin derivative, was generated through mutasynthesis, a technique that combines genetic engineering and chemical synthesis []. This derivative facilitated the first crystal structure determination of a Chartreusin derivative without modifications in the glycoside residue []. While its biological activity isn't explicitly detailed, its structural role proved crucial in understanding Chartreusin's interactions at a molecular level.

Chartarin

Compound Description: Chartarin is the aglycone of Chartreusin [, , ], meaning it's the core structure without the sugar moieties. While Chartarin itself exhibits limited aqueous solubility [], its structure serves as a foundation for understanding the Chartreusin family of compounds.

Relevance: Chartarin represents the basic pharmacophore of Chartreusin, highlighting the crucial role of the aglycone in its biological activity []. Comparing its activity with that of Chartreusin and other derivatives allows researchers to elucidate the specific contributions of the sugar residues to solubility, pharmacokinetics, and target binding.

Hydroheptin

Compound Description: Hydroheptin is a water-soluble polyene macrolide antibiotic co-produced with Chartreusin by certain strains of Streptomyces chartreusis []. This finding further exemplifies the diversity of secondary metabolites produced by a single bacterial strain. While its structure differs significantly from Chartreusin, their co-production in fermentation broths necessitates their separation during the extraction and purification process [].

Desmethylchartreusin

Compound Description: Desmethylchartreusin is a Chartreusin analogue where a methyl group is replaced by a hydrogen atom []. While this modification significantly decreases cytotoxicity, it significantly enhances antimycobacterial activity [].

Methyl-, ethyl-, ethynyl-substituted Chartreusin Analogues

Compound Description: These analogues represent a series of Chartreusin derivatives where the core structure is modified by adding methyl, ethyl, or ethynyl groups []. While their individual biological activities aren't explicitly detailed, they're part of a focused library designed to explore structure-activity relationships [].

6-O-acyl-3',4'-O-exo-benzylidene-chartreusins

Compound Description: This series of Chartreusin derivatives was synthesized to overcome the rapid biliary excretion observed with Chartreusin, aiming to improve its pharmacokinetic properties []. The modifications involve substitutions at the 3',4'-O and 6-phenol positions []. These derivatives demonstrated high antitumor activity against murine tumors when administered intravenously and orally [].

Properties

CAS Number

6377-18-0

Product Name

Chartreusin

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C32H32O14

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Chartreusin; NSC 5159; NSC-5159; NSC5159;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.